dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate
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Overview
Description
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C19H14O5S and a molecular weight of 354.38 g/mol It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2-yl 4-methoxybenzenesulfonate typically involves the reaction of dibenzofuran with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for dibenzofuran-2-yl 4-methoxybenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonic acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzofuran-2-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways involved vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which has similar structural features but lacks the methoxybenzenesulfonate group.
Methyldibenzofuran: A derivative with a methyl group attached to the dibenzofuran ring.
Uniqueness
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is unique due to the presence of both the dibenzofuran and methoxybenzenesulfonate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-yl 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S/c1-22-13-6-9-15(10-7-13)25(20,21)24-14-8-11-19-17(12-14)16-4-2-3-5-18(16)23-19/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDBVTOTJWGOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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